molecular formula C30H24Cl2N6 B602231 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine CAS No. 263366-81-0

11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine

Cat. No.: B602231
CAS No.: 263366-81-0
M. Wt: 539.46
InChI Key:
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Description

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a piperazine ring linked to two dibenzodiazepine moieties, each substituted with a chlorine atom

Biochemical Analysis

Biochemical Properties

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in drug metabolism. This compound interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential accumulation of the parent drug or its metabolites .

Cellular Effects

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the function of neuronal cells by interacting with neurotransmitter receptors, potentially altering synaptic transmission and neuronal excitability. Additionally, it may affect the expression of genes involved in drug metabolism and stress response pathways .

Molecular Mechanism

At the molecular level, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine exerts its effects through binding interactions with specific biomolecules. This includes the inhibition of cytochrome P450 enzymes, which can lead to decreased metabolism of clozapine and other drugs. The compound may also interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperature and light exposure. Long-term effects on cellular function include potential alterations in gene expression and enzyme activity, which may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects observed in studies indicate that there is a critical concentration above which adverse effects become pronounced .

Metabolic Pathways

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. These pathways include oxidative demethylation and hydroxylation reactions, which convert the compound into more hydrophilic metabolites for excretion. The interaction with specific enzymes, such as CYP3A4 and CYP2D6, can influence the metabolic flux and levels of metabolites .

Transport and Distribution

Within cells and tissues, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its localization and accumulation in specific tissues, including the liver and brain .

Subcellular Localization

The subcellular localization of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is influenced by targeting signals and post-translational modifications. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the plasma membrane, where it may affect neurotransmitter receptors. These localizations are critical for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine typically involves multiple steps:

    Formation of the Dibenzodiazepine Core: The initial step involves the synthesis of the dibenzodiazepine core. This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ortho-dihalides, under high-temperature conditions.

    Chlorination: The dibenzodiazepine core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.

    Piperazine Coupling: The final step involves the coupling of the chlorinated dibenzodiazepine with piperazine. This is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study the function of specific biological pathways and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,f][1,4]-thiazepine
  • 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-oxazepine

Uniqueness

Compared to similar compounds, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKXLZQFLSYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373007
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263366-81-0
Record name 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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